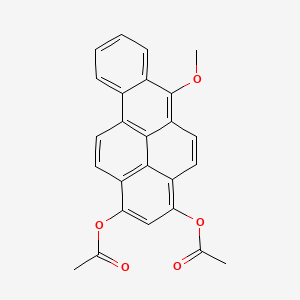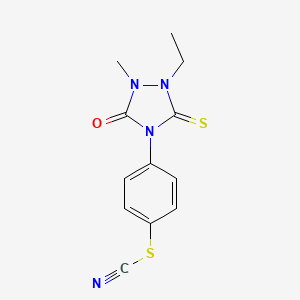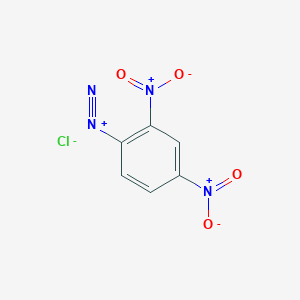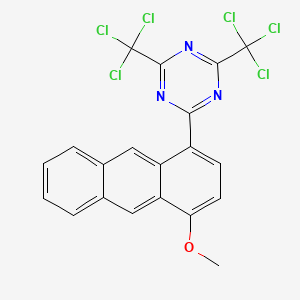
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with a complex structure that includes multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of butyl glycidyl ether with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous esterification reactions, where raw materials such as ethylene glycol butyl ether and acetic acid are used. Solid acid catalysts are employed to facilitate the reaction, and the process is optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
科学的研究の応用
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
作用機序
The mechanism of action of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but differs in the presence of an oxirane ring.
n-Butyl glycidyl ether: Shares the butoxymethyl group but has different reactivity and applications.
Uniqueness
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
特性
| 75507-18-5 | |
分子式 |
C15H30O6 |
分子量 |
306.39 g/mol |
IUPAC名 |
2-(butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O6/c1-2-3-4-19-13-15-14-20-10-9-17-6-5-16-7-8-18-11-12-21-15/h15H,2-14H2,1H3 |
InChIキー |
ZUWFLWPCLOWQHY-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC1COCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










